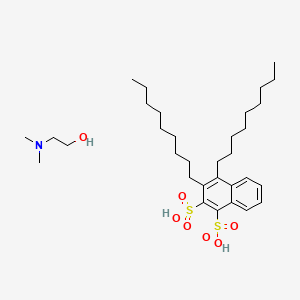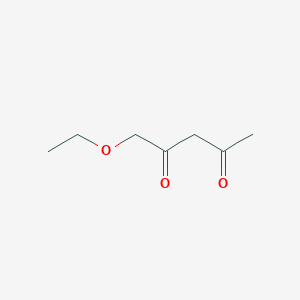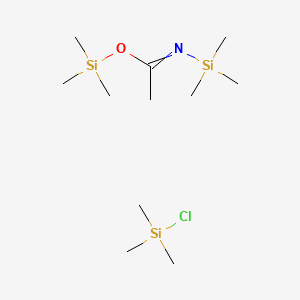
Tri-Sil BT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-Sil BT, also known as Tri-Sil TBT, is a catalyzed silylation reagent formulation used for the derivatization of hydroxyl groups. It is composed of trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. This reagent is typically employed in gas chromatography to form trimethylsilyl ethers from hydroxyl-containing compounds .
Preparation Methods
The preparation of Tri-Sil BT involves mixing trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. The mixture is then heated at 60-80°C for 6-24 hours to ensure complete reaction. This formulation is designed to react with hydroxyl groups in a short period of time, forming trimethylsilyl ethers .
Chemical Reactions Analysis
Tri-Sil BT primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. The reaction typically occurs at 60-80°C and is catalyzed by the components of the reagent. The major products formed from these reactions are trimethylsilyl ethers, which are more volatile and suitable for gas chromatography analysis .
Scientific Research Applications
Tri-Sil BT is widely used in scientific research for the derivatization of hydroxyl-containing compounds. Its applications include:
Chemistry: Used in gas chromatography to improve the volatility and stability of hydroxyl-containing compounds.
Biology: Employed in the analysis of biological samples to derivatize hydroxyl groups in biomolecules.
Medicine: Utilized in the analysis of pharmaceutical compounds to enhance their detection and quantification.
Industry: Applied in various industrial processes where the derivatization of hydroxyl groups is required.
Mechanism of Action
The mechanism of action of Tri-Sil BT involves the silylation of hydroxyl groups. The trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane components react with hydroxyl groups to form trimethylsilyl ethers. This reaction increases the volatility and stability of the hydroxyl-containing compounds, making them more suitable for gas chromatography analysis .
Comparison with Similar Compounds
Tri-Sil BT can be compared with other silylation reagents such as:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylation reagent used for derivatizing carbohydrates and steroids.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another silylation reagent used for derivatizing hydroxyl groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for silylation of amino acids and other polar compounds.
This compound is unique due to its specific formulation and the ability to react with hydroxyl groups at relatively mild conditions, making it suitable for a wide range of applications .
Properties
CAS No. |
101660-04-2 |
|---|---|
Molecular Formula |
C11H30ClNOSi3 |
Molecular Weight |
312.07 g/mol |
IUPAC Name |
chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3 |
InChI Key |
OZXZOQMYFITMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


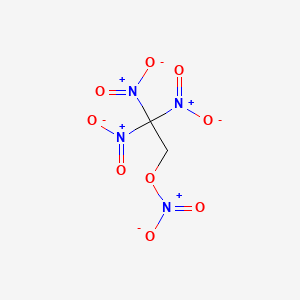
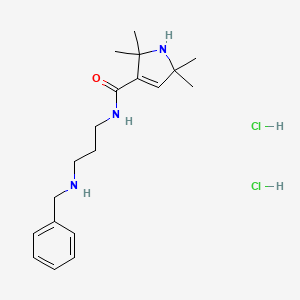
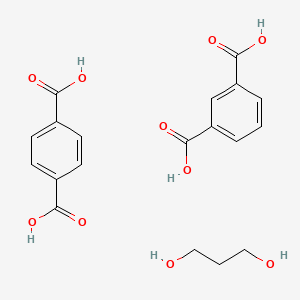
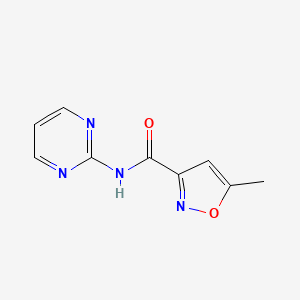
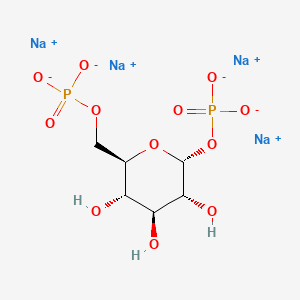
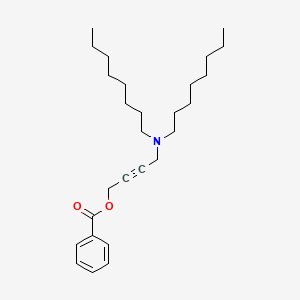

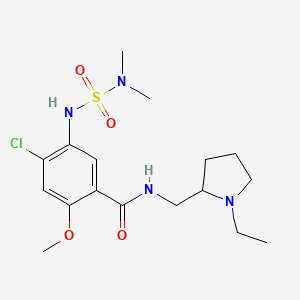

![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
